molecular formula C24H23N5O3S B2432575 ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896304-09-9

ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2432575
CAS No.: 896304-09-9
M. Wt: 461.54
InChI Key: AVPLIZPUJHMRDL-UHFFFAOYSA-N
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Description

Ethyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a combination of several functional groups, including a triazole ring, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which can be synthesized using 3-amino-1,2,4-triazole as a starting material . The pyrrole ring is then introduced through a cyclization reaction involving appropriate precursors. The benzyl group is added via a nucleophilic substitution reaction. Finally, the benzoate ester is formed through esterification of the corresponding benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol

Scientific Research Applications

Ethyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s potential biological activity makes it a candidate for studies on antimicrobial, antifungal, and anticancer properties.

    Medicine: It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound’s unique structure could be exploited in the design of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The triazole and pyrrole rings can engage in hydrogen bonding and dipole interactions with biological receptors, potentially inhibiting or activating certain pathways . The exact molecular targets and pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can be compared with other compounds that contain similar functional groups:

    Fluconazole: A triazole antifungal agent that also contains a 1,2,4-triazole ring.

    Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, which also features a triazole ring.

    Pyrrole-based compounds: Various pyrrole-containing compounds are used in medicinal chemistry for their biological activity.

The uniqueness of ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate lies in its combination of these functional groups, which may confer unique properties and applications not seen in other compounds.

Properties

IUPAC Name

ethyl 4-[[2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-2-32-23(31)19-10-12-20(13-11-19)25-22(30)17-33-24-27-26-21(16-18-8-4-3-5-9-18)29(24)28-14-6-7-15-28/h3-15H,2,16-17H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPLIZPUJHMRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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